2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Overview
Description
2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in pharmaceuticals, agriculture, and material science. This compound is characterized by the presence of two chlorine atoms, a hydroxycyclohexyl group, and a methyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid, 2-hydroxycyclohexylamine, and methylamine.
Amidation Reaction: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amine Addition: The acid chloride is then reacted with 2-hydroxycyclohexylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Methylation: Finally, the intermediate amide is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,4-dichloro-N-(2-oxocyclohexyl)-N-methylbenzamide.
Reduction: Formation of 2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group and the amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
2,4-dichloro-N-(2-hydroxyethyl)-N-methylbenzamide: Similar structure but with an ethyl group instead of a cyclohexyl group.
2,4-dichloro-N-(2-hydroxypropyl)-N-methylbenzamide: Similar structure but with a propyl group instead of a cyclohexyl group.
Uniqueness
2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is unique
Properties
IUPAC Name |
2,4-dichloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-17(12-4-2-3-5-13(12)18)14(19)10-7-6-9(15)8-11(10)16/h6-8,12-13,18H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMLGBHGTCBCJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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